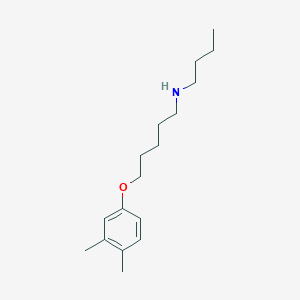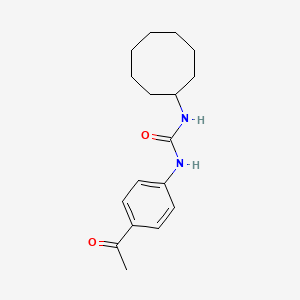
N-(4-acetylphenyl)-N'-cyclooctylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-N’-cyclooctylurea: is an organic compound that features a urea functional group bonded to a 4-acetylphenyl group and a cyclooctyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-N’-cyclooctylurea typically involves the reaction of 4-acetylphenyl isocyanate with cyclooctylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
4-acetylphenyl isocyanate+cyclooctylamine→N-(4-acetylphenyl)-N’-cyclooctylurea
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate, and the product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: N-(4-acetylphenyl)-N’-cyclooctylurea can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted urea derivatives.
科学的研究の応用
Chemistry: N-(4-acetylphenyl)-N’-cyclooctylurea is used as a building block in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its urea functional group.
Industry: In the industrial sector, N-(4-acetylphenyl)-N’-cyclooctylurea can be used in the production of polymers and other materials with specific mechanical or chemical properties.
作用機序
The mechanism of action of N-(4-acetylphenyl)-N’-cyclooctylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The acetyl group can also participate in interactions with hydrophobic pockets in proteins, enhancing binding affinity.
類似化合物との比較
N-(4-acetylphenyl)-N’-phenylurea: Similar structure but with a phenyl group instead of a cyclooctyl group.
N-(4-acetylphenyl)-N’-methylurea: Contains a methyl group instead of a cyclooctyl group.
N-(4-acetylphenyl)-N’-benzylurea: Features a benzyl group in place of the cyclooctyl group.
Uniqueness: N-(4-acetylphenyl)-N’-cyclooctylurea is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-cyclooctylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(20)14-9-11-16(12-10-14)19-17(21)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPZNGSCBMBTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826987 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B4920885.png)

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4920891.png)
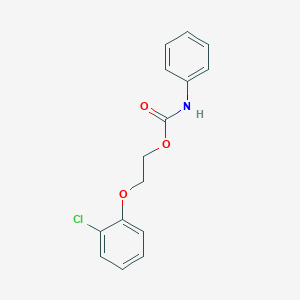
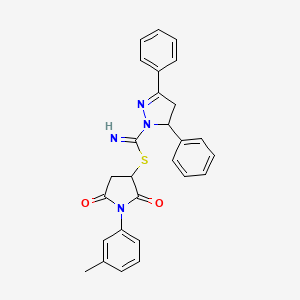
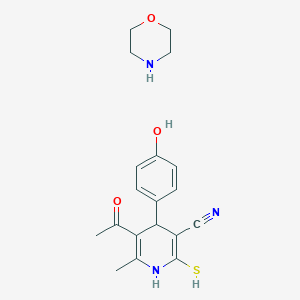
![1-Chloro-4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]-2-methylbenzene](/img/structure/B4920920.png)
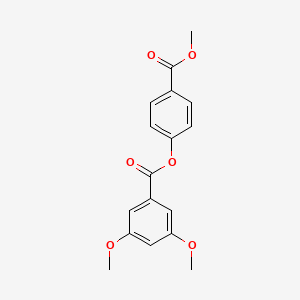
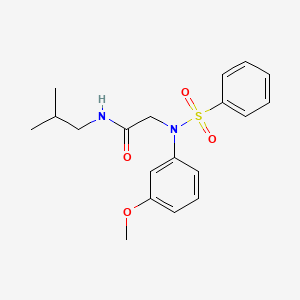
![11-phenyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4920946.png)
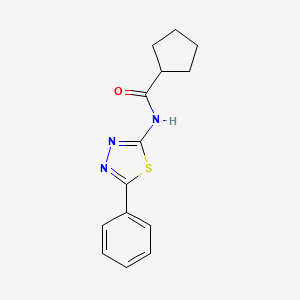
![4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4920960.png)
